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Compound of Interest

Compound Name: 2,4-Difluoro-6-nitrobenzodifluoride
CAS No.: 1805063-56-2
Cat. No.: B1410693

Get Quote

Executive Summary

2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) is a specialized fluorinated
intermediate used primarily in the synthesis of bioactive scaffolds, particularly kinase inhibitors
and agrochemicals.[1][2] Its structural uniqueness lies in the difluoromethyl (

) group, which acts as a lipophilic hydrogen bond donor—a "bioisostere" often superior to
trifluoromethy! (

) or hydroxyl groups for metabolic stability and binding affinity.

This guide provides a detailed Infrared (IR) spectroscopic analysis of the molecule,
distinguishing it from its common analogs like 2,4-Difluoronitrobenzene and Trifluoromethyl
derivatives.

Chemical Identity & Structural Logic[3][4]
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Property Detail
Systematic Name 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene
CAS Number 1805063-56-2

Molecular Formula

Molecular Weight 209.10 g/mol

_ Low-melting solid or liquid (Predicted based on
Physical State
analogs)

Difluoromethyl (
Key Functional Groups ), Nitro (

), Fluoro-aromatic

Structural Diagram

The following diagram illustrates the chemical structure and the key vibrational nodes analyzed
in the IR spectrum.

Bioisostere Node CHF2
(Difluoromethyl)

EWG NO2
(Nitro)

Fig 1. Structural connectivity of 2,4-Difluoro-6-nitrobenzodifluoride highlighting key IR-active groups.

Click to download full resolution via product page

Infrared (IR) Spectral Analysis[3][4][7][8][9][10]

The IR spectrum of 2,4-Difluoro-6-nitrobenzodifluoride is dominated by the electron-
withdrawing effects of the nitro and fluorine groups.[3] The most critical diagnostic feature is the
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C-H stretch, which distinguishes this compound from

analogs.

Predicted Characteristic Absorption Peaks[9][10]
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Functional Frequency . Vibrational Diagnostic
Intensity
Group (cm™?) Mode Note
Stretching ( Standard
Aromatic C-H 3050 - 3100 Weak aromatic
C-H) signature.
CRITICAL ID:
Absent in
Difluoromethyl C- . Stretching ( analogs. The
H 2980 — 3020 Weak/Medium gem-difluoro
C-H) _
effect makes this
C-H acidic and
distinct.
Highly
diagnostic.
Nitro ( Asymmetric Shifted to higher
1535 — 1555 Strong
) Stretch wavenumbers
due to F-
substitution.
Nitro ( Symmetric Paired with the
1340 — 1360 Strong
) Stretch 1540 peak.
] Often split into 2-
N . C=C Ring
Aromatic Ring 1450 - 1610 Medium ) 3 bands (e.g.,
Breathing
~1600, ~1480).
_ Broad, intense
C-F (Aromatic) 1200 - 1270 Very Strong C-F Stretch band
and.
Overlaps with
aromatic C-F;
C-F (Alkyl creates a "super-
1100 — 1350 Very Strong C-F Stretch o
) band" region in
the fingerprint
zone.
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Detailed Mechanism of Key Peaks

e The "Difluoro” Fingerprint (

VS.
):
o Mechanism: The

group contains a single C-H bond on an

carbon. While

groups are "silent" in the 2800-3100 cm~1 region, the

group exhibits a distinct, often weak C-H stretch around 2980-3020 cm~1.

o Why it matters: This peak confirms the presence of the hydrogen bond donor motif
essential for bioisosteric applications.

¢ Nitro Group Shifts:

o Mechanism: The presence of fluorine atoms at positions 2 and 4 creates an electron-
deficient ring. This inductive effect pulls electron density away from the nitro group, slightly
increasing the bond order of the N=0 bonds.

o Result: Expect the asymmetric nitro stretch to appear at the higher end of the range
(~1550 cm~1) compared to non-fluorinated nitrobenzene (~1520 cm™1).

Comparative Performance Guide

When selecting a building block for drug discovery, researchers often compare the

Difluoromethyl (

) variant against the Trifluoromethy! (
) and Methyl (

) analogs.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

: ble: hemical :

) 2,4-Difluoro-6- i
2,4-Difluoro-6- ) ) ] 2,4-Difluoro-6-
_ _ . nitrobenzotrifluoride _
Feature nitrobenzodifluoride ( nitrotoluene (
) )
)
Unique peak ~2990 Strong peaks

IR Diagnostic (3000 em-1 ( No peaks (Silent) ~2920/2850 cm~ (

region)
C-H) )
H-Bond Donor Ability Yes (Weak) No No
Lipophilicity (LogP) Moderate High Moderate
] - High (blocks ) Low (benzylic
Metabolic Stability o Very High o
oxidation) oxidation prone)
] Bioisostere for -OH/- o
Primary Use Bioisostere for -Cl/-Me  Standard scaffold

SH

Decision Logic

e Choose the

(Benzodifluoride) if your target requires a hydrogen bond donor to improve potency but you
need to maintain lipophilicity.

e Choose the
analog if you strictly require metabolic blocking and higher lipophilicity without H-bonding.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducible spectral data for this fluorinated intermediate, use Attenuated Total
Reflectance (ATR). This method is superior to KBr pellets for low-melting solids and liquids,
preventing moisture contamination which can obscure the critical C-H regions.

Workflow Diagram
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Start: Sample Prep

1. Clean ATR Crystal
(Isopropanol + Lint-free wipe)

'

2. Collect Background
(Air spectrum, 4 cm~1 res)

'

3. Load Sample
(Cover crystal completely)

4. Acquire Spectrum

(16-32 scans, 4000-600 cm™1)

5. Analyze Peaks
(Focus: 1550, 1350, ~2990 cm™1)

Fig 2. Step-by-step ATR-FTIR acquisition protocol for fluorinated nitrobenzenes.

Click to download full resolution via product page

Protocol Steps

e Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the
potential corrosiveness of fluorinated nitro compounds.
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Background: Collect an air background spectrum (minimum 16 scans) immediately before
sampling.

Sample Application:
o If Liquid: Place 1 drop directly on the crystal center.

o If Solid: Place ~10 mg on the crystal and apply pressure using the anvil until the force
gauge indicates optimal contact.

Acquisition: Scan from 4000 to 600 cm~* at a resolution of 4 cm~1.

Cleaning: Immediately clean the crystal with Isopropanol. Caution: Nitro compounds can be
toxic; dispose of waste in designated halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. pdf.benchchem.com [pdf.benchchem.com]
o 4. 2,4-Difluoro-6-nitroacetanilide [webbook.nist.gov]
e 5. 2,4-Difluoronitrobenzene [webbook.nist.gov]

e 6. High Accuracy OH Reaction Rate Constants of CH2=CF-CF3 and trans-CHF=CF-CF3
and IR Absorption Spectra | NIST [nist.gov]

o To cite this document: BenchChem. [Technical Comparison Guide: IR Characterization of
2,4-Difluoro-6-nitrobenzodifluoride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1410693/docs#technical-comparison-guide-ir-
characterization-of-2-4-difluoro-6-nitrobenzodifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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